4-Ethyl-1-benzenecarbonyl isothiocyanate
Description
Properties
Molecular Formula |
C10H9NOS |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
4-ethylbenzoyl isothiocyanate |
InChI |
InChI=1S/C10H9NOS/c1-2-8-3-5-9(6-4-8)10(12)11-7-13/h3-6H,2H2,1H3 |
InChI Key |
FYLAIEUSEASJHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N=C=S |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Isothiocyanates, including 4-Ethyl-1-benzenecarbonyl isothiocyanate, have been studied for their potential anticancer properties. Research indicates that isothiocyanates can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and the depletion of glutathione levels in cells, leading to oxidative stress .
Table 1: Anticancer Activity of Isothiocyanates
Combination Therapies
Studies have shown that combining isothiocyanates with conventional anticancer drugs may enhance therapeutic efficacy. For instance, formulations that include isothiocyanates alongside DNA-affecting drugs have demonstrated improved inhibition of cancer cell growth .
Agricultural Chemistry Applications
Pesticide and Fungicide Use
this compound exhibits antimicrobial properties, making it suitable for use as a pesticide or fungicide. Its effectiveness against various pathogens has been documented, highlighting its role in sustainable agricultural practices.
Table 2: Antimicrobial Efficacy of Isothiocyanates
Synthetic Organic Chemistry Applications
Reactivity in Organic Synthesis
The unique structure of this compound allows it to participate in various organic reactions, serving as a precursor for synthesizing more complex molecules. Its reactivity with nucleophiles makes it valuable in creating derivatives that can be further utilized in drug development or material science .
Case Study: Synthesis of Thiadiazoles
A notable application involves the reaction of acyl isothiocyanates with hydrazones to yield thiadiazole derivatives, which have potential pharmacological applications. The process demonstrates the versatility of this compound in generating novel compounds with biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-ethyl-1-benzenecarbonyl isothiocyanate and its analogs:
Reactivity and Stability
- However, the bulky tert-butyl group in its analog imposes steric hindrance, reducing reactivity but enhancing thermal stability . The methoxy group in 4-methoxyphenyl isothiocyanate offers strong electron donation, stabilizing the isothiocyanate group and making it less prone to hydrolysis, a critical factor in its antimicrobial efficacy .
Preparation Methods
Reaction Protocol
The most widely reported method involves reacting 4-ethylbenzoyl chloride with ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) in anhydrous acetone or dichloromethane (DCM).
General Procedure
-
Reagents :
-
4-Ethylbenzoyl chloride (1.0 equiv)
-
NH₄SCN or KSCN (1.2–1.5 equiv)
-
Solvent: Acetone or DCM (10–15 mL per mmol of acyl chloride)
-
-
Steps :
-
Dissolve thiocyanate salt in solvent under nitrogen.
-
Add acyl chloride dropwise at 0°C.
-
Warm to room temperature and stir for 4–6 hours.
-
Filter precipitated ammonium/potassium chloride.
-
Concentrate filtrate under reduced pressure.
-
Purify via column chromatography (hexane/ethyl acetate, 9:1).
-
Key Data
Mechanistic Insights
The reaction proceeds via nucleophilic attack of thiocyanate ion on the electrophilic carbonyl carbon, forming an intermediate mixed carbonate that decomposes to release CO₂ and yield the isothiocyanate.
Direct Carboxylic Acid Conversion
Triphenylphosphine/Trichloroisocyanuric Acid (TPP/TCCA) System
This one-pot method converts 4-ethylbenzoic acid directly into the isothiocyanate without isolating the acyl chloride.
Procedure
-
Reagents :
-
4-Ethylbenzoic acid (1.0 equiv)
-
TPP (1.0 equiv), TCCA (0.3 equiv), KSCN (2.5 equiv)
-
Solvent: Acetonitrile or toluene
-
-
Steps :
-
Suspend TPP and TCCA in solvent at 0°C.
-
Add carboxylic acid and stir for 15 minutes.
-
Add KSCN and warm to room temperature.
-
Stir for 40 minutes.
-
Filter and concentrate.
-
Purify via short silica column (hexane/ethyl acetate).
-
Key Data
Alternative Synthetic Routes
Thiourea Pyrolysis
Arylthioureas derived from 4-ethylbenzamide can be pyrolyzed in the presence of HCl gas to yield the isothiocyanate.
Procedure
-
Prepare N-(4-ethylbenzoyl)thiourea by reacting 4-ethylbenzoyl chloride with ammonium thiocyanate and aniline.
-
Heat thiourea in chlorobenzene at 150–160°C under HCl flow for 6 hours.
-
Isolate via vacuum distillation.
Key Data
Thiophosgene Method
Thiophosgene (Cl₂C=S) reacts with 4-ethylbenzamide in a biphasic system (DCM/aq. NaHCO₃) to form the isothiocyanate.
Procedure
-
Dissolve 4-ethylbenzamide in DCM.
-
Add thiophosgene (1.2 equiv) dropwise at 0°C.
-
Stir at room temperature for 1 hour.
-
Extract organic layer, dry (Na₂SO₄), and concentrate.
Key Data
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 4-Ethyl-1-benzenecarbonyl isothiocyanate, and what catalysts optimize yield?
- Methodological Answer : The compound can be synthesized via thiocarbanilide derivatives using phosphorus pentoxide, iodine, or phosphoric acid as catalysts. Alternatively, ammonium phenyldithiocarbamate reacts with ethyl chlorocarbonate or copper sulfate under nitrogen protection to yield isothiocyanates. Solvents like dimethylbenzene and mild reaction conditions (e.g., room temperature) are critical to avoid side reactions .
- Catalyst Efficiency : Copper sulfate and ethyl chlorocarbonate demonstrate higher yields (70–85%) compared to zinc sulfate (~60%) due to enhanced electrophilic activation .
Q. How is this compound characterized spectroscopically?
- Analytical Workflow :
- NMR : Confirm the isothiocyanate (-NCS) group via characteristic δ 125–130 ppm (¹³C) and δ 3.5–4.0 ppm (¹H) shifts.
- FT-IR : Detect the C=S stretching band at 2050–2100 cm⁻¹ and carbonyl (C=O) at 1680–1720 cm⁻¹.
- GC-MS/HPLC : Assess purity (>95%) and identify impurities (e.g., thiocyanate byproducts) using methods validated for allyl isothiocyanate analogs .
Advanced Research Questions
Q. How can reaction yields be optimized under varying solvent and temperature conditions?
- Experimental Design :
- Solvent Screening : Test polar aprotic solvents (DCM, THF) to stabilize intermediates and reduce hydrolysis. Dimethylbenzene is preferred for amine-isothiocyanate reactions due to low polarity .
- Temperature Gradients : Reactions at 60–80°C improve kinetics but may degrade thermally sensitive groups. Use AI-powered retrosynthesis tools (e.g., Template_relevance models) to predict optimal conditions and side reaction thresholds .
- Case Study : Allyl isothiocyanate stability in corn oil at 25°C over 7 days (99.5% recovery) suggests inert solvents enhance shelf life .
Q. How do researchers resolve contradictions in purity assessments between GC-MS, NMR, and elemental analysis?
- Data Reconciliation Strategy :
- Impurity Profiling : Use hyphenated techniques (GC-MS/MS) to identify minor peaks (e.g., thiocyanates or unreacted amines). Allyl isothiocyanate studies found <1% impurities via GLC, validated by referee analyses across labs .
- Elemental Analysis Calibration : Correct for hygroscopicity or solvent residues by drying samples under vacuum and comparing theoretical vs. observed C/H/N ratios .
Q. What experimental frameworks study the reactivity of this compound with biomolecules?
- Bioconjugation Protocols :
- Thiourea Formation : React with primary amines (e.g., lysine residues) in pH 7.4 buffer at 4°C for 2 hours. Monitor conjugation efficiency via fluorescence quenching (if labeled) or MALDI-TOF .
- Competitive Assays : Compare reactivity with thiols (-SH) versus amines (-NH₂) using Ellman’s reagent (DTNB) to quantify free thiols post-reaction .
Application-Oriented Questions
Q. What are the applications of this compound in protein labeling and cellular imaging?
- Protein Labeling : The isothiocyanate group forms stable thiourea bonds with amine-terminated biomarkers. For example, rhodamine B isothiocyanate derivatives enable tumor-specific fluorescence activation in vivo .
- Cellular Imaging : Use hydrophobic benzoyl groups (e.g., 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl isothiocyanate) to enhance membrane permeability for organelle-specific tracking .
Methodological Best Practices
Q. How should researchers ensure compound stability during long-term storage and experiments?
- Stability Protocols :
- Storage : Store under argon at -20°C in amber vials to prevent photodegradation and hydrolysis. Corn oil or anhydrous DMSO (0.05% w/v) extends stability for in vivo studies .
- In-Use Stability : Pre-test solubility in experimental matrices (e.g., cell culture media) using UV-Vis spectroscopy to detect aggregation or precipitation .
Data Analysis and Validation
Q. What statistical methods address variability in biological activity assays involving this compound?
- Robust Analysis :
- Dose-Response Curves : Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism). For cytotoxic studies (e.g., IC₅₀), include ≥3 replicates and report SEM .
- Outlier Detection : Apply Grubbs’ test to exclude anomalies arising from pipetting errors or cell viability inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
